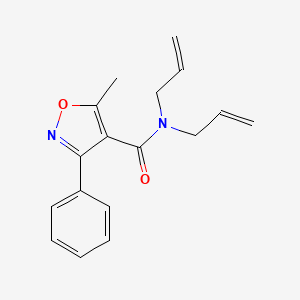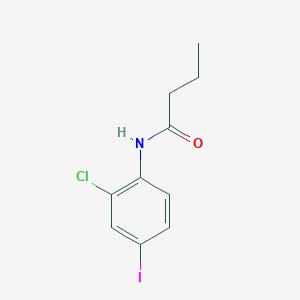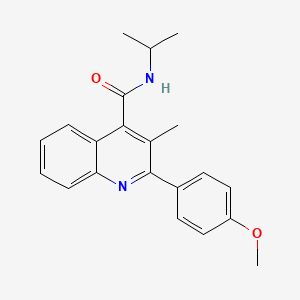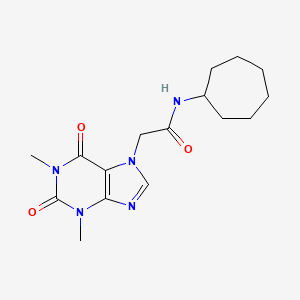![molecular formula C18H21N3OS B5789279 1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine](/img/structure/B5789279.png)
1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine, also known as MPTP, is a chemical compound that has been widely studied for its potential therapeutic properties. MPTP belongs to the class of piperazine derivatives and has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer effects.
Mécanisme D'action
The exact mechanism of action of 1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine is not fully understood, but it is believed to exert its biological effects through the modulation of various signaling pathways in cells. 1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine has been found to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in the progression of cancer and inflammation. 1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine has been found to exhibit various biochemical and physiological effects in cells and animals. In addition to its anticancer, anti-inflammatory, and analgesic properties, 1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine has been shown to modulate the expression of various genes and proteins involved in cell signaling and metabolism. 1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine has also been found to exhibit antioxidant activity, which may contribute to its protective effects against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine has several advantages for lab experiments, including its relatively simple synthesis and potent biological activity. However, 1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine also has some limitations, including its potential toxicity and limited solubility in aqueous solutions. These factors should be taken into account when designing experiments involving 1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine.
Orientations Futures
There are several potential future directions for research involving 1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine. One area of interest is the development of novel derivatives of 1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine with improved potency and selectivity for specific biological targets. Another area of interest is the investigation of the potential synergistic effects of 1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine with other anticancer and anti-inflammatory agents. Finally, the development of new formulations of 1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine that improve its solubility and bioavailability may also be an area of future research.
Conclusion:
In conclusion, 1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine, or 1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine, is a promising compound with potential therapeutic properties for the treatment of cancer, inflammation, and pain. Its synthesis method has been well-documented, and its mechanism of action is believed to involve the modulation of various signaling pathways in cells. 1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine has several advantages for lab experiments, but also has some limitations that should be taken into account. Finally, there are several potential future directions for research involving 1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine, including the development of novel derivatives and formulations, and the investigation of synergistic effects with other agents.
Méthodes De Synthèse
1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine can be synthesized through a multi-step process that involves the reaction of 4-methylthiophenol with acetyl chloride to form 4-methylthiophenyl acetate. This intermediate is then reacted with 2-pyridinecarboxaldehyde and piperazine to produce 1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine. The synthesis of 1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine has been well-documented in the scientific literature, and various modifications to the reaction conditions have been proposed to improve the yield and purity of the compound.
Applications De Recherche Scientifique
1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine has been extensively studied for its potential therapeutic properties, particularly in the field of cancer research. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine has also been shown to possess anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
Propriétés
IUPAC Name |
2-(4-methylphenyl)sulfanyl-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-15-5-7-16(8-6-15)23-14-18(22)21-12-10-20(11-13-21)17-4-2-3-9-19-17/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPYQSRCGGWQMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24796978 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-{[(4-Methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,4,5,7-tetramethyl-6-(4-methylphenyl)-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5789221.png)
![N'-ethyl-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5789231.png)
![2-(methylthio)-4-(4-morpholinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B5789245.png)


![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5789263.png)
![3-[(1,3-benzodioxol-5-ylmethylene)amino]-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5789269.png)

![4-{[(4-methylbenzyl)thio]acetyl}morpholine](/img/structure/B5789281.png)

![3-[(3-methoxybenzyl)thio]-4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole](/img/structure/B5789288.png)